![molecular formula C13H17NO5 B13501415 Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13501415.png)
Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate is a chemical compound with a complex structure that includes an ethyl ester, a benzyloxycarbonyl-protected amino group, and a hydroxyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by esterification and hydroxylation reactions. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using benzyl chloroformate in the presence of a base such as sodium carbonate.
Esterification: The protected amino acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the ester group produces an alcohol.
Scientific Research Applications
Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino group, which can then participate in various biochemical reactions. The hydroxyl group also plays a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate can be compared with similar compounds such as:
Ethyl (2R)-2-amino-3-hydroxypropanoate: Lacks the benzyloxycarbonyl protection, making it more reactive.
Ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: Uses a different protecting group, which can affect its reactivity and stability.
Ethyl (2R)-2-{[(methoxy)carbonyl]amino}-3-hydroxypropanoate: Another variant with a different protecting group, influencing its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields of research and industry.
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C13H17NO5/c1-2-18-12(16)11(8-15)14-13(17)19-9-10-6-4-3-5-7-10/h3-7,11,15H,2,8-9H2,1H3,(H,14,17)/t11-/m1/s1 |
InChI Key |
HUBGOHXGCWPBED-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride](/img/structure/B13501334.png)
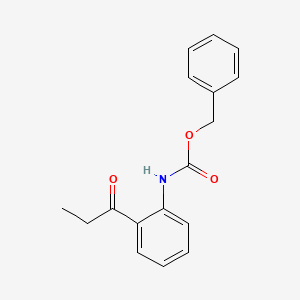
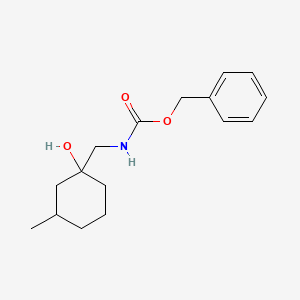
![6-Phenylspiro[3.3]heptan-2-amine](/img/structure/B13501350.png)
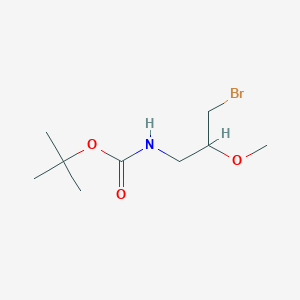
![2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13501366.png)
![2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13501374.png)
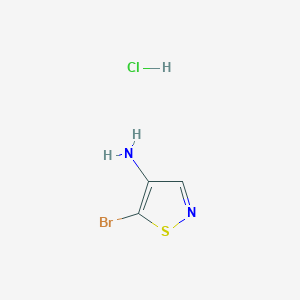
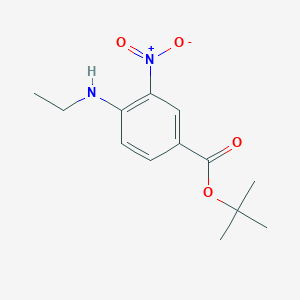
![Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans](/img/structure/B13501386.png)
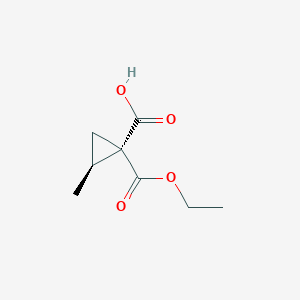
amine](/img/structure/B13501392.png)
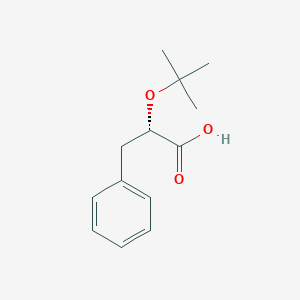
![n-[4-Methoxy-3-(methylamino)phenyl]acetamide](/img/structure/B13501411.png)
